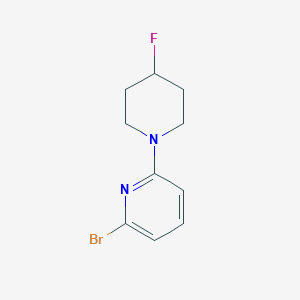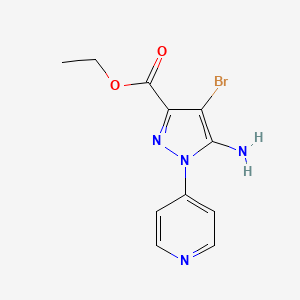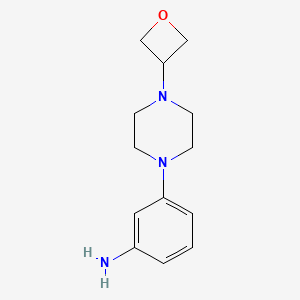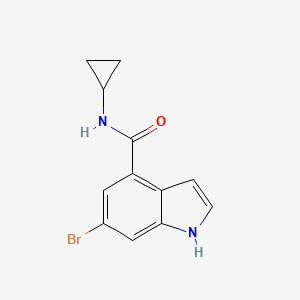
2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the 2-position and a 4-fluoropiperidin-1-yl group at the 6-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromo-6-chloropyridine and 4-fluoropiperidine.
Nucleophilic Substitution: The 4-fluoropiperidine is reacted with 2-bromo-6-chloropyridine under nucleophilic substitution conditions to replace the chlorine atom with the 4-fluoropiperidin-1-yl group.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 100-120°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Chemical Biology: It serves as a probe in chemical biology studies to investigate biological pathways and molecular interactions.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability. The bromine atom can serve as a handle for further functionalization, allowing the compound to interact with various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-fluoropyridine: Lacks the 4-fluoropiperidin-1-yl group, making it less versatile in medicinal chemistry applications.
2-Bromo-4-fluoropyridine: Similar structure but with different substitution pattern, leading to different chemical properties and reactivity.
2-Bromo-6-(piperidin-1-yl)pyridine: Similar but lacks the fluorine atom, which can affect its binding affinity and stability.
Uniqueness
2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties. The 4-fluoropiperidin-1-yl group enhances its potential as a pharmacophore in drug design, while the bromine atom allows for further functionalization and derivatization.
Propriétés
Formule moléculaire |
C10H12BrFN2 |
|---|---|
Poids moléculaire |
259.12 g/mol |
Nom IUPAC |
2-bromo-6-(4-fluoropiperidin-1-yl)pyridine |
InChI |
InChI=1S/C10H12BrFN2/c11-9-2-1-3-10(13-9)14-6-4-8(12)5-7-14/h1-3,8H,4-7H2 |
Clé InChI |
UXKKOOCXHOZLAX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1F)C2=NC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethan-1-one](/img/structure/B12071986.png)









